2-Benzofuran-1,3-dione;[3-hydroxy-2-(hydroxymethyl)-2-methylpropyl] tetradecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzofuran-1,3-dione;[3-hydroxy-2-(hydroxymethyl)-2-methylpropyl] tetradecanoate is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzofuran derivatives typically involves the construction of the benzofuran ring through various methods. One common approach is the free radical cyclization cascade, which is effective for synthesizing polycyclic benzofuran compounds . Another method involves proton quantum tunneling, which offers high yield and fewer side reactions .
Industrial Production Methods
Industrial production of benzofuran derivatives often involves catalytic oxidation processes. For example, the catalytic oxidation of naphthalene in the presence of vanadium pentoxide can produce phthalic anhydride, a precursor to benzofuran derivatives . This process involves the fusion gasification of naphthalene and air in a fluidized bed or fixed bed reactor .
Chemical Reactions Analysis
Types of Reactions
2-Benzofuran-1,3-dione;[3-hydroxy-2-(hydroxymethyl)-2-methylpropyl] tetradecanoate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2-Benzofuran-1,3-dione;[3-hydroxy-2-(hydroxymethyl)-2-methylpropyl] tetradecanoate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential anti-tumor and antibacterial properties.
Medicine: Explored for its potential use in developing new therapeutic agents.
Industry: Utilized in the production of various organic compounds and materials.
Mechanism of Action
The mechanism of action of 2-Benzofuran-1,3-dione;[3-hydroxy-2-(hydroxymethyl)-2-methylpropyl] tetradecanoate involves its interaction with specific molecular targets and pathways. For instance, benzofuran derivatives have been shown to inhibit enzymes like protein tyrosine phosphatase 1B (PTP1B), which is involved in regulating insulin signaling . This inhibition can lead to potential therapeutic effects in treating conditions like diabetes and cancer .
Comparison with Similar Compounds
Similar Compounds
Phthalic Anhydride: A precursor to many benzofuran derivatives, used in the production of plastics and resins.
Benzofuran: The core structure of many biologically active compounds, including antimicrobial agents.
Dibenzo[b,d]furan: Known for its anticancer and antimicrobial activities.
Uniqueness
2-Benzofuran-1,3-dione;[3-hydroxy-2-(hydroxymethyl)-2-methylpropyl] tetradecanoate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its combination of a benzofuran core with hydroxymethyl and tetradecanoate groups makes it a versatile compound for various applications.
Properties
CAS No. |
64653-92-5 |
---|---|
Molecular Formula |
C27H42O7 |
Molecular Weight |
478.6 g/mol |
IUPAC Name |
2-benzofuran-1,3-dione;[3-hydroxy-2-(hydroxymethyl)-2-methylpropyl] tetradecanoate |
InChI |
InChI=1S/C19H38O4.C8H4O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-18(22)23-17-19(2,15-20)16-21;9-7-5-3-1-2-4-6(5)8(10)11-7/h20-21H,3-17H2,1-2H3;1-4H |
InChI Key |
ZEQYIJKBALTPTC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OCC(C)(CO)CO.C1=CC=C2C(=C1)C(=O)OC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.